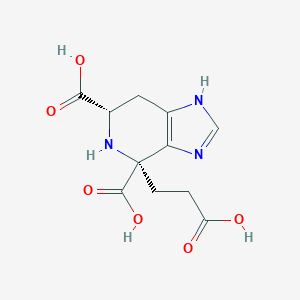
Cucumopine
描述
Cucumopine is a non-proteinogenic alpha-amino acid produced by certain strains of the bacterium Agrobacterium rhizogenes. This bacterium is known for inducing hairy root disease in plants, a condition characterized by the proliferation of roots at the site of infection. This compound is one of the opines produced by these infected plants, and it plays a role in the unique interactions between the bacterium and its host plant .
准备方法
Synthetic Routes and Reaction Conditions: Cucumopine is synthesized in plants infected by the this compound-type strain of Agrobacterium rhizogenes, specifically strain K599. The synthesis involves the integration of T-DNA from the Ri plasmid of the bacterium into the plant genome, leading to the production of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Agrobacterium rhizogenes K599 in a controlled environment. The bacterium is then used to infect suitable host plants, inducing the production of this compound in the resulting hairy roots. These roots can be harvested, and this compound can be extracted and purified for various applications .
化学反应分析
Types of Reactions: Cucumopine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield various reduced forms of this compound .
科学研究应用
Cucumopine has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of non-proteinogenic amino acids.
Biology: Plays a role in the study of plant-microbe interactions, particularly in the context of Agrobacterium-induced hairy root disease.
Industry: Used in the production of transgenic plants and as a bioreactor for the production of valuable compounds
作用机制
Cucumopine exerts its effects through its interaction with specific molecular targets in the host plant. The T-DNA from the Ri plasmid of Agrobacterium rhizogenes integrates into the plant genome, leading to the expression of genes involved in this compound synthesis. This integration alters the plant’s metabolic pathways, resulting in the production of this compound and the induction of hairy root disease .
相似化合物的比较
Cucumopine is one of several opines produced by Agrobacterium-infected plants. Other similar compounds include:
Agropine: Produced by agropine-type strains of Agrobacterium rhizogenes.
Mannopine: Produced by mannopine-type strains.
Mikimopine: Produced by mikimopine-type strains.
Uniqueness: this compound is unique in its specific interaction with the this compound-type strain of Agrobacterium rhizogenes. Its production is tightly linked to the genetic makeup of the Ri plasmid in these strains, making it distinct from other opines .
属性
IUPAC Name |
(4S,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZNSAJOHDWQS-KGFZYKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149219 | |
| Record name | Cucumopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110342-24-0 | |
| Record name | (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110342-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucumopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110342240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucumopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are opines and what is their significance in the context of Agrobacterium infection?
A: Opines are low molecular weight compounds produced by plants infected with Agrobacterium species. They are synthesized by enzymes encoded by genes transferred from the bacterial Ti (tumor-inducing) or Ri (root-inducing) plasmids to the plant genome. [, ] These compounds serve as a unique source of carbon and nitrogen for the infecting Agrobacterium strain, providing it with a competitive advantage over other microbes in the rhizosphere. [, ]
Q2: What is cucumopine specifically, and how is it different from other opines?
A: this compound is an opine synthesized in plant cells transformed by certain strains of Agrobacterium rhizogenes harboring a this compound-type Ri plasmid. [, , ] It is a conjugate of L-arginine and D-glucose, distinct from other opines like agropine, mannopine, and mikimopine in terms of its chemical structure and the bacterial strains that can catabolize it. [, , , ]
Q3: Which Agrobacterium strains are known to induce the production of this compound in plants?
A: Several Agrobacterium strains, primarily Agrobacterium rhizogenes carrying a this compound-type Ri plasmid, induce this compound synthesis in infected plants. Notable examples include strains K599 (NCPPB2659), [, , ] and NCPPB 4042. [] Interestingly, other bacterial genera like Rhizobium, Ochrobactrum, and Sinorhizobium have also been found to harbor this compound-type Ri plasmids. [, ]
Q4: Can you elaborate on the genetic basis of this compound synthesis in plants?
A: The genetic information required for this compound synthesis is located within the T-DNA region of the this compound-type Ri plasmid. [, ] This region contains genes encoding enzymes responsible for the biosynthesis of this compound from precursor molecules within the plant cell.
Q5: Which plant species are known to produce this compound upon infection with Agrobacterium?
A: this compound production has been reported in a variety of plant species infected with Agrobacterium rhizogenes harboring the this compound-type Ri plasmid. This includes economically important crops like cucumber, [, ] tomato, [] peanut, [, ] and potato. [, ] Other examples include tobacco [, , , ] and Allocasuarina verticillata. []
Q6: What is the ecological significance of this compound production for the bacteria and the host plant?
A: this compound provides a selective advantage to the infecting Agrobacterium rhizogenes strain, as it can utilize this opine as a nutrient source, unlike many other soil microbes. [, ] For the host plant, the ecological implications of this compound production are complex and not yet fully understood.
Q7: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C16H30N4O8 and a molecular weight of 406.4 g/mol. []
Q8: How stable is this compound under different environmental conditions?
A8: Information regarding this compound's stability under various conditions like temperature, pH, and light exposure is not explicitly discussed in the provided research articles.
Q9: Are there any studies on this compound degradation in the environment?
A9: The research provided doesn't elaborate on the environmental degradation pathways or the environmental fate of this compound.
Q10: Have there been any studies on the potential applications of this compound?
A10: The research primarily focuses on the role of this compound in the context of Agrobacterium infection and its impact on plant development. There is limited information regarding potential applications of this compound outside this specific biological context.
Q11: What is the historical context of this compound discovery and research?
A: this compound was identified as a novel opine in hairy root tissue, expanding the understanding of Agrobacterium rhizogenes-plant interactions. [] This discovery added to the growing knowledge of opine diversity and the complex interplay between Agrobacterium and its host plants.
Q12: Are there any known alternatives or substitutes for this compound in the context of Agrobacterium research?
A: Research often focuses on studying the genetic elements responsible for this compound synthesis and the genes involved in its catabolism by Agrobacterium. While alternative opines exist, they are not direct substitutes for this compound due to their unique structures and the specific bacterial strains that can utilize them. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
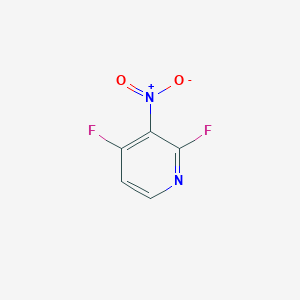
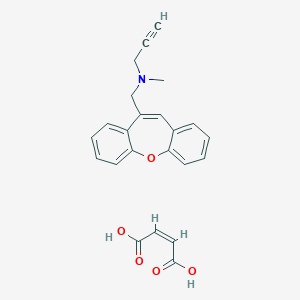
![Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate](/img/structure/B57350.png)
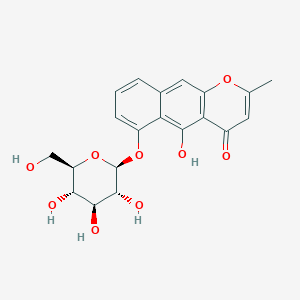
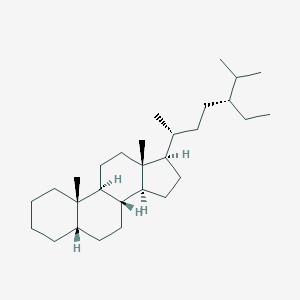
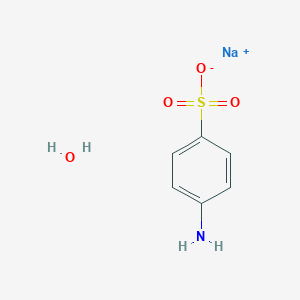
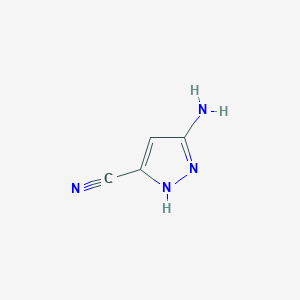
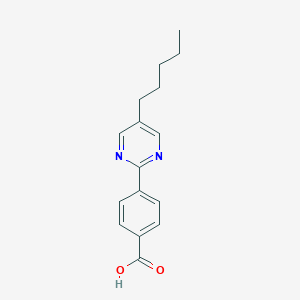

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)
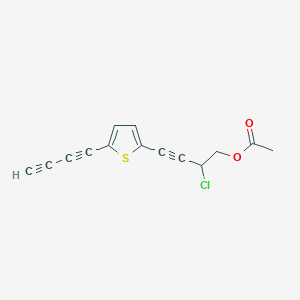

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
